molecular formula C16H20Cl2N4O B2630251 (4-chlorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1327201-40-0

(4-chlorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2630251
CAS No.: 1327201-40-0
M. Wt: 355.26
InChI Key: RYEKOMFQRMQYKM-UHFFFAOYSA-N
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Description

The compound "(4-chlorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride" is a piperazine derivative with a 4-chlorophenyl group and a 1-ethylimidazole substituent. Its structure features a methanone bridge linking the aromatic and piperazine-imidazole moieties, while the hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications. Piperazine derivatives are widely explored for their CNS activity due to their ability to interact with neurotransmitter receptors (e.g., serotonin, dopamine) . The imidazole ring may further modulate binding affinity and selectivity, as seen in antifungal and antipsychotic agents .

Properties

IUPAC Name

(4-chlorophenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O.ClH/c1-2-19-8-7-18-16(19)21-11-9-20(10-12-21)15(22)13-3-5-14(17)6-4-13;/h3-8H,2,9-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEKOMFQRMQYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps, starting with the preparation of the imidazole ring. One common method for synthesizing imidazoles involves the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .

The piperazine moiety can be introduced through nucleophilic substitution reactions, where the imidazole derivative reacts with a suitable piperazine compound

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(4-chlorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The imidazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The piperazine moiety can enhance the compound’s binding affinity and selectivity, while the chlorophenyl group can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with three structurally related molecules from literature:

Compound Name Molecular Formula Key Features Biological Activity Physicochemical Properties
Target Compound ~C₁₈H₂₀Cl₂N₃O* 4-Chlorophenyl, piperazine, 1-ethylimidazole, methanone hydrochloride Likely CNS modulation (hypothesized) High solubility (HCl salt), polar surface area ~70 Ų†
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone C₁₂H₁₄ClN₂O Piperazine, phenyl, chloroethanone Antifungal, antibacterial Moderate solubility (logP ~2.1), neutral compound
1-(4-Chlorophenyl)ethanone hydrazone C₁₈H₁₉ClN₄ 4-Chlorophenyl, benzyl-dihydroimidazole, hydrazone Unknown (structural similarity to antiviral agents) Low solubility (hydrazone linkage, logP ~3.5)
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole C₁₃H₁₃ClN₃O₂ Chloromethylphenyl, nitroimidazole Synthetic intermediate (no reported bioactivity) Low solubility (non-ionic, logP ~2.8)

*Estimated formula for hydrochloride salt; †Predicted using fragment-based methods.

Functional Implications

  • Piperazine vs. Piperazine derivatives are known to cross the blood-brain barrier, supporting CNS-targeted applications .
  • Imidazole Substitutents : The 1-ethylimidazole group in the target compound may confer higher metabolic stability than the nitroimidazole in ’s compound, which is prone to reduction reactions .

Pharmacological Potential

  • Receptor Affinity : The combination of piperazine and imidazole moieties suggests affinity for serotonin (5-HT) and dopamine receptors, analogous to antipsychotics like aripiprazole .
  • Antimicrobial Activity: While less potent than ’s chloroethanone derivative (MIC ~5 µg/mL against C. albicans), the target compound’s imidazole group may still inhibit fungal cytochrome P450 enzymes .

Biological Activity

The compound (4-chlorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic organic molecule exhibiting significant potential in pharmacology, particularly in the fields of neuroscience and medicinal chemistry. Its structural components—a piperazine ring, an imidazole moiety, and a chlorophenyl group—suggest interactions with various biological targets, potentially influencing neurotransmitter systems and other cellular pathways.

Structural Overview

The molecular formula for this compound is C₁₅H₁₈ClN₃O·HCl, with a molecular weight of 355.3 g/mol. The presence of functional groups such as the methanone and the piperazine ring enhances its reactivity and solubility in biological assays.

Property Value
Common NameThis compound
CAS Number1327201-40-0
Molecular Weight355.3 g/mol
SolubilitySoluble in polar solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in the central nervous system (CNS). The imidazole ring may facilitate coordination with metal ions in enzymes, while the piperazine moiety can influence receptor binding dynamics. This dual interaction may modulate neurotransmitter release, which could lead to anxiolytic or antidepressant effects.

Pharmacological Potential

Preliminary studies indicate that this compound exhibits significant biological activity, including:

  • Anxiolytic Effects : Computational predictions suggest that due to its structural similarity to known psychoactive compounds, it may possess anxiolytic properties.
  • Antidepressant Properties : Its interaction with neurotransmitter systems could also indicate potential antidepressant effects, although further empirical studies are necessary to confirm these claims.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into potential therapeutic applications:

  • Antifungal Activity : Research on related pyrazole derivatives has shown promising antifungal activity against various pathogenic fungi . This suggests that this compound could be evaluated for similar properties.
  • Antitumor Activity : Compounds with similar structural motifs have been investigated for their antitumor effects. For instance, derivatives containing pyrazole scaffolds demonstrated significant activity against Mycobacterium tuberculosis, indicating a potential for developing new antitubercular agents .
  • Neuropharmacological Studies : A study highlighted that compounds with imidazole and piperazine rings could effectively modulate neurochemical pathways related to mood regulation. This reinforces the hypothesis regarding the anxiolytic and antidepressant potential of our target compound .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound Name Structural Features Biological Activity Unique Aspects
(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(4-chlorophenyl)methanoneSimilar piperazine and imidazole structurePotential anxiolytic effectsChlorine substitution alters receptor binding
(4-(1-propyl-1H-imidazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanonePropyl group instead of ethylMay exhibit different pharmacodynamicsPropyl chain affects lipophilicity
(4-(1-benzyl-1H-imidazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanoneBenzyl substituent on imidazoleEnhanced binding to certain receptorsBenzyl group increases steric hindrance

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